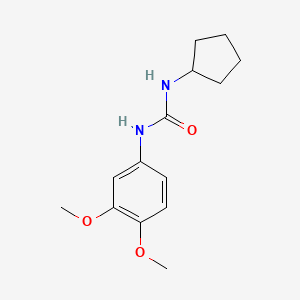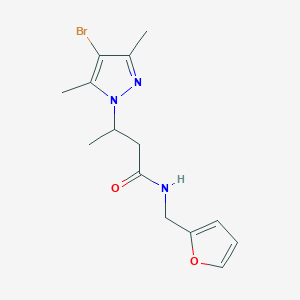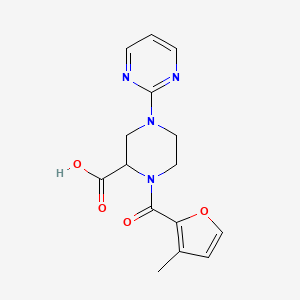
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea, also known as CYC116, is a small molecule inhibitor that has shown promising results in preclinical studies for various types of cancer.
Wirkmechanismus
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea inhibits the activity of several kinases, including Aurora A and B, VEGFR2, and FLT3. These kinases are involved in cell division, angiogenesis, and the growth and survival of cancer cells. By inhibiting these kinases, N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea is its specificity for certain kinases, which reduces the likelihood of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
For N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea include further preclinical and clinical studies to determine its efficacy and safety as a therapeutic agent for various types of cancer. Additionally, research could focus on developing more stable analogs of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea with longer half-lives and greater specificity for target kinases. Finally, studies could investigate the potential of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea as an anti-inflammatory agent for the treatment of inflammatory diseases.
Conclusion
In conclusion, N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancer. Its mechanism of action involves the inhibition of several kinases involved in cell division, angiogenesis, and the growth and survival of cancer cells. N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea also has anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Further research is needed to fully understand the efficacy and safety of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea in clinical settings and to develop more stable analogs with greater specificity for target kinases.
Synthesemethoden
The synthesis of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea involves a multi-step process that includes the preparation of 3,4-dimethoxyphenethylamine, which is then converted to the corresponding isocyanate using phosgene. The isocyanate is then reacted with cyclopentylamine to form the final product, N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential as a therapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia. Preclinical studies have shown that N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea inhibits the growth of cancer cells and induces apoptosis, or programmed cell death.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-8-7-11(9-13(12)19-2)16-14(17)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDFHNSIIYKUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375663.png)
![methyl 1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5375675.png)
![1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5375679.png)
![4-{[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5375687.png)

![3-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5375712.png)
![4-{4-ethyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5375716.png)
![1-methyl-9-{[3-(trifluoromethyl)phenyl]acetyl}-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5375722.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375725.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5375733.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5375734.png)

![2-{[2-[(4-isobutoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}ethyl acetate](/img/structure/B5375740.png)
![N-(3,5-dimethoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5375750.png)